3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with 3-[bis(prop-2-enyl)amino]-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imidazolidine ring produces a more saturated compound .
Scientific Research Applications
3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[bis(prop-2-enyl)amino]methyl]-1,2,4-oxadiazol-5-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
- 1-[bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol
- 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid
Uniqueness
What sets 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolidine-2,4-dione core provides stability, while the bis(prop-2-enyl)amino group offers versatility in chemical modifications .
Properties
IUPAC Name |
3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-7-16(8-6-2)9-11(18)10-17-12(19)14(3,4)15-13(17)20/h5-6,11,18H,1-2,7-10H2,3-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQNFBJDVGCRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN(CC=C)CC=C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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